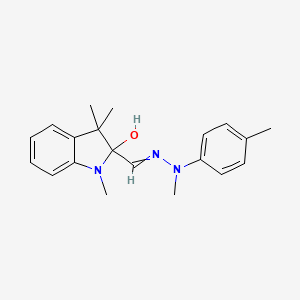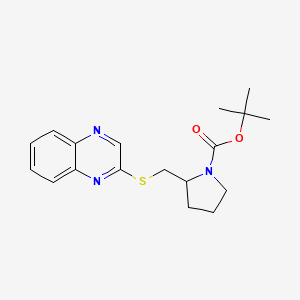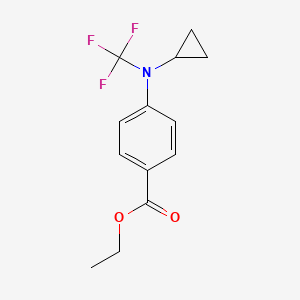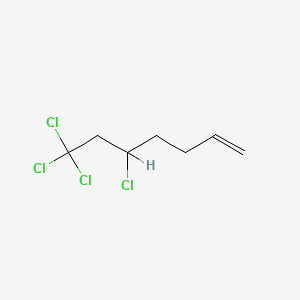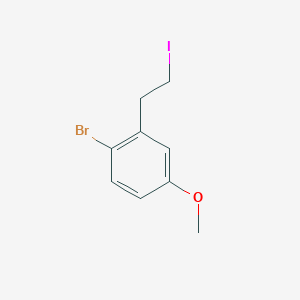
Benzene, 1-bromo-2-(2-iodoethyl)-4-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-(2-iodoethyl)-4-methoxybenzene is an organic compound with the molecular formula C9H10BrIO. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, an iodoethyl group, and a methoxy group. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-(2-iodoethyl)-4-methoxybenzene typically involves multiple steps One common method starts with the bromination of 4-methoxybenzene to introduce the bromine atom at the desired position
For example, 4-methoxybenzene can be brominated using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 1-bromo-4-methoxybenzene can then undergo a halogen exchange reaction with iodine to form 1-bromo-2-iodo-4-methoxybenzene. Finally, the iodoethyl group can be introduced via an alkylation reaction using ethylene and a suitable catalyst .
Industrial Production Methods
Industrial production of 1-Bromo-2-(2-iodoethyl)-4-methoxybenzene may involve similar synthetic routes but on a larger scale. The reactions are typically optimized for higher yields and cost-effectiveness. Industrial methods may also employ continuous flow reactors and automated systems to ensure consistent product quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-(2-iodoethyl)-4-methoxybenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-Bromo-2-(2-iodoethyl)-4-methoxybenzene has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Material Science: It is used in the preparation of advanced materials, including polymers and nanomaterials.
Biological Studies: The compound can be used in biochemical assays and studies involving enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(2-iodoethyl)-4-methoxybenzene depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved vary depending on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
Iodobenzene: A simpler compound with only an iodine atom substituted on the benzene ring.
Bromobenzene: A compound with only a bromine atom substituted on the benzene ring.
4-Methoxyiodobenzene: A compound with a methoxy group and an iodine atom substituted on the benzene ring.
Uniqueness
1-Bromo-2-(2-iodoethyl)-4-methoxybenzene is unique due to the presence of both bromine and iodine atoms, along with a methoxy group. This combination of substituents provides distinct reactivity and properties, making it valuable in various chemical transformations and research applications.
Properties
CAS No. |
153683-14-8 |
|---|---|
Molecular Formula |
C9H10BrIO |
Molecular Weight |
340.98 g/mol |
IUPAC Name |
1-bromo-2-(2-iodoethyl)-4-methoxybenzene |
InChI |
InChI=1S/C9H10BrIO/c1-12-8-2-3-9(10)7(6-8)4-5-11/h2-3,6H,4-5H2,1H3 |
InChI Key |
PBRHRGHQCASACP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)CCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


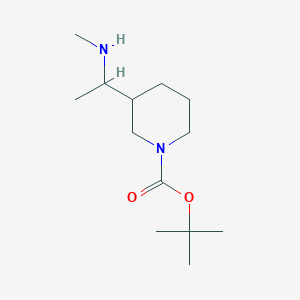
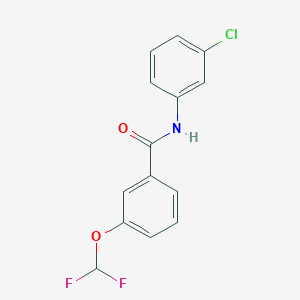
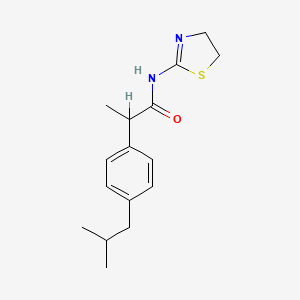

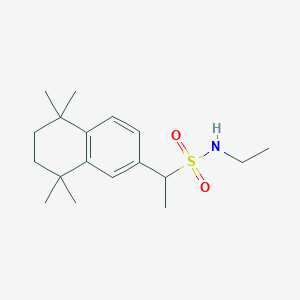


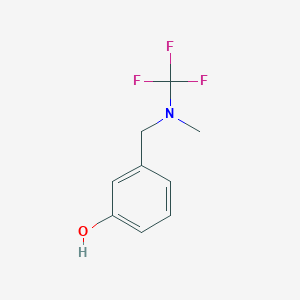

![1-methyl-4-nitro-1H-benzo[d]imidazol-5-amine](/img/structure/B13961686.png)
